molecular formula C19H14BrN3S B2569113 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile CAS No. 450352-85-9

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2569113
CAS No.: 450352-85-9
M. Wt: 396.31
InChI Key: KYTWJDQBLIYKLK-RVDMUPIBSA-N
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Description

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article aims to detail the biological activity of this specific compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H12BrN3O3S\text{C}_{19}\text{H}_{12}\text{BrN}_{3}\text{O}_{3}\text{S}

This structure includes a bromophenyl group, a thiazole ring, and an amino group attached to a prop-2-enenitrile moiety.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities. The specific biological activities of this compound include:

  • Anticancer Activity :
    • Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines such as COLO-205 and MDA-MB-231 .
    • The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties :
    • Thiazole derivatives have been reported to possess significant antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes may contribute to its effectiveness .
  • Anti-inflammatory Effects :
    • Thiazole compounds are known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies and Research Findings

StudyFindings
Crystal Structure Analysis The crystal structure of the compound has been elucidated, revealing important dihedral angles between the thiazole ring and the phenyl groups, which may influence its biological activity .
Cytotoxicity Assays In vitro studies demonstrated that similar thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Testing The compound showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWJDQBLIYKLK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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